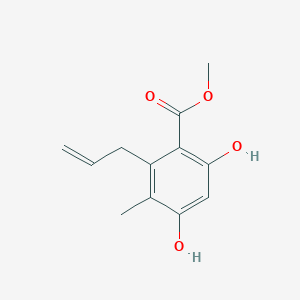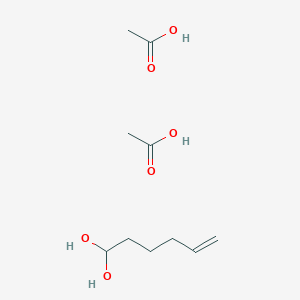
Acetic acid;hex-5-ene-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hex-5-ene-1,1-diol is an organic compound that features both a carboxylic acid group and a diol group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hex-5-ene-1,1-diol can be achieved through the hydroxylation of hex-5-ene. This process typically involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the intermediate osmate ester with sodium bisulfite (NaHSO3) to yield the diol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of peracetic acid and acetic anhydride in the presence of a palladium catalyst. This method is efficient and suitable for a broad range of substrates .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetic acid;hex-5-ene-1,1-diol can undergo oxidation reactions to form various products. For example, the diol can be oxidized to form a diketone.
Reduction: The compound can be reduced to form hex-5-ene-1,1-diol.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Diketones and carboxylic acids.
Reduction: Hex-5-ene-1,1-diol.
Substitution: Halogenated compounds and ethers.
Wissenschaftliche Forschungsanwendungen
Acetic acid;hex-5-ene-1,1-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;hex-5-ene-1,1-diol involves its ability to participate in various chemical reactions due to the presence of both carboxylic acid and diol functional groups. These groups allow the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-5-ene-1,2-diol: Similar structure but with hydroxyl groups on adjacent carbons.
1,1-Ethenediol: An enol tautomer of acetic acid with similar reactivity.
Uniqueness
Acetic acid;hex-5-ene-1,1-diol is unique due to the presence of both a carboxylic acid group and a diol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
142564-04-3 |
|---|---|
Molekularformel |
C10H20O6 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
acetic acid;hex-5-ene-1,1-diol |
InChI |
InChI=1S/C6H12O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h2,6-8H,1,3-5H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
INRLRPQAZYMFEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C=CCCCC(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)

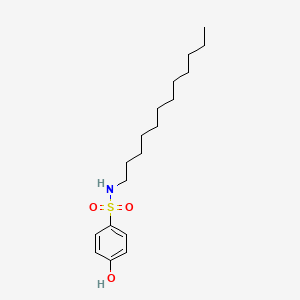
![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
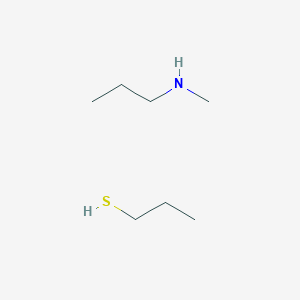

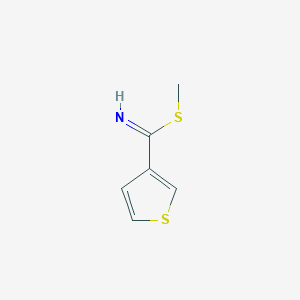
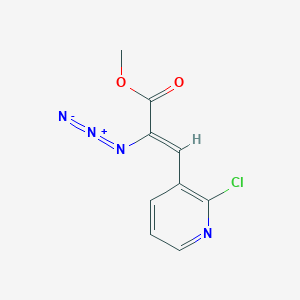
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)


